molecular formula C6H13ClOS2 B15173446 4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane CAS No. 920492-33-7

4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane

Cat. No.: B15173446
CAS No.: 920492-33-7
M. Wt: 200.8 g/mol
InChI Key: YIPDTUGPEMKDKU-UHFFFAOYSA-N
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Description

4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane is an organic compound characterized by the presence of a chloro group, a methanesulfinyl group, and a methylsulfanyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane typically involves multiple steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as butane derivatives.

    Sulfinylation: The methanesulfinyl group is introduced via sulfinylation reactions, which may involve the use of sulfinyl chlorides or sulfinyl esters.

    Sulfanylation: The methylsulfanyl group is added through sulfanylation reactions, typically using methylthiol or related reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst selection to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the sulfinyl and sulfanyl groups can undergo redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(methanesulfonyl)-1-(methylsulfanyl)butane: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    4-Chloro-1-(methanesulfinyl)-1-(ethylsulfanyl)butane: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity patterns compared to its analogs.

Properties

CAS No.

920492-33-7

Molecular Formula

C6H13ClOS2

Molecular Weight

200.8 g/mol

IUPAC Name

4-chloro-1-methylsulfanyl-1-methylsulfinylbutane

InChI

InChI=1S/C6H13ClOS2/c1-9-6(10(2)8)4-3-5-7/h6H,3-5H2,1-2H3

InChI Key

YIPDTUGPEMKDKU-UHFFFAOYSA-N

Canonical SMILES

CSC(CCCCl)S(=O)C

Origin of Product

United States

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